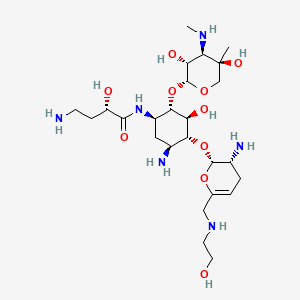
(R)-Reticuline-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Reticuline-d3 is a deuterated form of ®-Reticuline, an important intermediate in the biosynthesis of many alkaloids. Alkaloids are naturally occurring compounds that have significant pharmacological effects. The deuterium labeling in ®-Reticuline-d3 is used to trace and study metabolic pathways in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-Reticuline-d3 typically involves the incorporation of deuterium atoms into the ®-Reticuline molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in ®-Reticuline with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of ®-Reticuline-d3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions: ®-Reticuline-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to deuterated forms of oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using deuterated reducing agents to form deuterated derivatives.
Substitution: Nucleophilic substitution reactions where deuterium atoms are introduced in place of hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Deuterated sodium borohydride, deuterated lithium aluminum hydride.
Solvents: Deuterated solvents like deuterium oxide (D2O), deuterated chloroform (CDCl3).
Major Products: The major products formed from these reactions are deuterated derivatives of ®-Reticuline, which are used for further studies and applications.
Applications De Recherche Scientifique
®-Reticuline-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic pathways and enzyme activities.
Medicine: Used in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Industry: Employed in the synthesis of deuterated drugs and compounds for research and development.
Mécanisme D'action
The mechanism of action of ®-Reticuline-d3 involves its role as an intermediate in the biosynthesis of alkaloids. It interacts with various enzymes and molecular targets in the biosynthetic pathway, leading to the formation of complex alkaloids. The deuterium labeling allows researchers to trace these interactions and understand the molecular pathways involved.
Comparaison Avec Des Composés Similaires
®-Reticuline: The non-deuterated form of ®-Reticuline.
(S)-Reticuline: The enantiomer of ®-Reticuline.
Deuterated Alkaloids: Other deuterated alkaloids used in similar research applications.
Uniqueness: ®-Reticuline-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium atoms makes it a valuable tool in research, offering insights that are not possible with non-deuterated compounds.
Propriétés
Numéro CAS |
1243291-26-0 |
|---|---|
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
332.414 |
Nom IUPAC |
(1R)-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3/t15-/m1/s1/i1D3 |
Clé InChI |
BHLYRWXGMIUIHG-DDOHFVCQSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |
Synonymes |
(1R)-1,2,3,4-tetrahydro-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-7-Isoquinolinol-d3; (-)-Reticuline-d3; (R)-(-)-Reticuline-d3; L-Reticuline-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxy-3-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B589157.png)

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)








